(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13467766
Molecular Formula: C14H17NO4S
Molecular Weight: 295.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO4S |
|---|---|
| Molecular Weight | 295.36 g/mol |
| IUPAC Name | 2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 |
| Standard InChI Key | VSRGCGSISNYAGA-LBPRGKRZSA-N |
| Isomeric SMILES | C1CN(C[C@H]1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |
| SMILES | C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Stereochemistry
The compound’s molecular formula is C₁₄H₁₇NO₄S, with a molecular weight of 295.36 g/mol . Its structure comprises:
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A pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 3-position with a carboxymethylsulfanyl group (-SCH₂COOH).
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A benzyl ester (-COOCH₂C₆H₅) protecting the carboxylic acid functionality at the 1-position of the pyrrolidine .
The (S) configuration at the 3-position of the pyrrolidine ring is critical for its stereoselective interactions in biological systems . Computational models (e.g., InChIKey VSRGCGSISNYAGA-LBPRGKRZSA-N) confirm the spatial arrangement of substituents, which influences its reactivity and binding affinity .
Structural Comparison with Analogues
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The (R)-enantiomer (CAS: 1354016-71-9) shares the same molecular formula but exhibits distinct biological activity due to reversed stereochemistry .
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Replacement of the benzyl ester with a tert-butyl group (CAS: 1353994-43-0) alters solubility and stability, favoring specific synthetic applications .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Pyrrolidine Functionalization:
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Esterification:
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Steglich esterification with benzyl alcohol, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
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Yields are optimized at 60–70°C in anhydrous dichloromethane (DCM).
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Industrial-Scale Production
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Continuous Flow Reactors: Enhance reaction efficiency and purity by maintaining precise temperature control.
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Analytical Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensure >98% purity .
Physicochemical Properties
Chemical Reactivity and Functionalization
Key Reactions
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Ester Hydrolysis: The benzyl ester is cleaved via hydrogenolysis (H₂/Pd-C) to yield the free carboxylic acid, a precursor for peptide coupling .
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Sulfanyl Group Modifications: The -SCH₂COOH moiety participates in Michael additions and disulfide bond formation, enabling conjugation with biomolecules.
Stability Considerations
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pH Sensitivity: The carboxymethylsulfanyl group undergoes oxidation at pH > 8, necessitating storage under acidic conditions (pH 4–6) .
Applications in Medicinal Chemistry
Enzyme Inhibition
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Interleukin-1β Converting Enzyme (ICE): The compound’s pyrrolidine core mimics the natural substrate of ICE, making it a candidate for inflammatory disease therapeutics .
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Glycogen Phosphorylase Inhibition: Structural analogs (e.g., JP3314938B2) demonstrate hypoglycemic effects, suggesting potential in diabetes management .
Antiviral Research
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Derivatives of this compound exhibit protease inhibitory activity against viral targets, including HIV-1 and hepatitis C.
Comparative Analysis with Structural Analogs
| Compound | Key Difference | Application |
|---|---|---|
| (R)-3-Carboxymethylsulfanyl-... | Opposite stereochemistry at C3 | Reduced bioactivity |
| tert-Butyl ester variant | Enhanced solubility in nonpolar solvents | Drug delivery |
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimize substituents for improved pharmacokinetics.
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.
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